REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:8][C:9]([OH:11])=[O:10])=[N:4][CH:5]=[CH:6][N:7]=1.C(N1C=CN=C1)(N1[CH:18]=[CH:17]N=C1)=O.C(O)C>CN(C)C=O>[CH2:17]([O:10][C:9](=[O:11])[CH2:8][C:3]1[C:2]([Cl:1])=[N:7][CH:6]=[CH:5][N:4]=1)[CH3:18]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)CC(=O)O
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 1 hour at ambient temperature
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel (eluent 5-95% ethyl acetate in isohexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=NC=CN=C1Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.93 g | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |